5-(Piperazin-1-yl)pyridazin-3(2H)-one 5-(Piperazin-1-yl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 159430-52-1
VCID: VC20909396
InChI: InChI=1S/C8H12N4O/c13-8-5-7(6-10-11-8)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,11,13)
SMILES: C1CN(CCN1)C2=CC(=O)NN=C2
Molecular Formula: C8H12N4O
Molecular Weight: 180.21 g/mol

5-(Piperazin-1-yl)pyridazin-3(2H)-one

CAS No.: 159430-52-1

Cat. No.: VC20909396

Molecular Formula: C8H12N4O

Molecular Weight: 180.21 g/mol

* For research use only. Not for human or veterinary use.

5-(Piperazin-1-yl)pyridazin-3(2H)-one - 159430-52-1

Specification

CAS No. 159430-52-1
Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
IUPAC Name 4-piperazin-1-yl-1H-pyridazin-6-one
Standard InChI InChI=1S/C8H12N4O/c13-8-5-7(6-10-11-8)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,11,13)
Standard InChI Key VJNSHKQLJBJICT-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CC(=O)NN=C2
Canonical SMILES C1CN(CCN1)C2=CC(=O)NN=C2

Introduction

Chemical Properties and Structure

5-(Piperazin-1-yl)pyridazin-3(2H)-one has the molecular formula C8H12N4O, featuring a pyridazine core with a carbonyl group at position 3 and a piperazine substituent at position 5. One of the most important chemical characteristics of this compound is its tautomeric equilibrium. As documented in pyridazinone chemistry research, these compounds can exist in two tautomeric forms: the keto form (pyridazin-3(2H)-one) and the enol form (pyridazin-3-ol) . This tautomeric behavior significantly influences the compound's reactivity and biological interactions.
Table 1: Physical and Chemical Properties of 5-(Piperazin-1-yl)pyridazin-3(2H)-one

PropertyValue
Molecular FormulaC8H12N4O
Molecular Weight180.21 g/mol
Physical AppearanceSolid (crystalline)
SolubilitySoluble in polar organic solvents
TautomerismExists in keto-enol tautomeric forms
Hydrogen Bond Donors1 (NH in pyridazinone ring)
Hydrogen Bond Acceptors5 (N and O atoms)
LogP (estimated)0.5-1.0
The pyridazinone ring system typically exhibits aromatic character, though the presence of the carbonyl group at position 3 can affect the electron distribution. The nitrogen atoms in the pyridazine ring contribute to its basic properties, while the carbonyl group provides an acidic character to the NH at position 2. The piperazine moiety contains a basic secondary amine that can participate in acid-base reactions and coordination with metal ions or hydrogen bonding with biological targets .

Synthesis Methods

Based on the synthetic routes described for related pyridazinone derivatives, several viable methods for synthesizing 5-(Piperazin-1-yl)pyridazin-3(2H)-one can be identified. These methods typically involve nucleophilic substitution reactions, cyclization processes, or the use of protected precursors.
Table 2: Established Synthetic Routes for 5-(Piperazin-1-yl)pyridazin-3(2H)-one

MethodKey ReagentsReaction ConditionsExpected YieldReference
Nucleophilic Substitution5-chloropyridazin-3(2H)-one, piperazineReflux, base, organic solvent60-70%
Boc-protected Precursortert-butyl 4-(5-chloropyridazin-3-yl)piperazine-1-carboxylate, acetic acid120°C, 16h~65%
Cyclization3-oxo-2-arylhydrazonopropanals, active methylene compoundsAcetic anhydride, reflux70-80%
One particularly effective synthetic approach involves nucleophilic aromatic substitution of 5-chloropyridazin-3(2H)-one with piperazine. This method parallels the synthesis route described for similar compounds, where a chlorinated pyridazine derivative undergoes substitution with an amine component . The reaction typically proceeds under basic conditions to neutralize the hydrogen chloride formed during the reaction.
A second well-established method employs a protected piperazine intermediate. For instance, a tert-butyloxycarbonyl (Boc) protected piperazine derivative can be reacted with a suitable pyridazine precursor, followed by acidic deprotection. Research on the related 6-(Piperazin-1-yl)pyridazin-3(2H)-one indicates this approach yields approximately 65.9% of the desired product when conducted in acetic acid at 120°C for 16 hours .
A third approach involves a cyclization reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds in acetic anhydride, as described in comprehensive reviews of pyridazinone synthesis. This method forms the pyridazinone core with substituents that can be further modified to introduce the piperazine moiety .

Biological Activities and Applications

Pyridazinone derivatives with piperazine substituents demonstrate diverse biological activities that suggest promising therapeutic applications for 5-(Piperazin-1-yl)pyridazin-3(2H)-one. Based on structure-activity studies of similar compounds, several potential biological activities can be reasonably expected.
Research indicates that structurally related pyridazinone analogs function as potent β-1,3-glucan synthase inhibitors, conferring significant antifungal properties . Specifically, compounds such as 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one have demonstrated effectiveness against fungal strains including Candida glabrata and Candida albicans. The structural similarity between this compound and 5-(Piperazin-1-yl)pyridazin-3(2H)-one suggests potential antifungal applications.
Table 3: Potential Biological Activities of 5-(Piperazin-1-yl)pyridazin-3(2H)-one Based on Related Compounds

Biological ActivityTarget/MechanismEvidence from Related CompoundsReference
Antifungalβ-1,3-glucan synthase inhibitionActivity against Candida species in pyridazinone analogs
Enzyme InhibitionMonoamine oxidase B (MAO-B)Selective inhibition by pyridazinones with piperazine moieties
Anti-inflammatoryMultiple mechanismsDemonstrated by various pyridazinone derivatives
NeuroprotectiveEnzyme modulation, antioxidant effectsObserved in structurally similar heterocycles
AntimicrobialCell wall synthesis disruptionCommon in pyridazinone class compounds
Additionally, pyridazinones containing the (2-fluorophenyl) piperazine moiety have shown selective inhibition of monoamine oxidase B (MAO-B) . This enzyme plays a crucial role in neurotransmitter metabolism, and its inhibition has therapeutic implications for neurodegenerative disorders such as Parkinson's disease. The structural foundation of 5-(Piperazin-1-yl)pyridazin-3(2H)-one makes it suitable for further development as a potential MAO-B inhibitor.
The unsubstituted piperazine nitrogen in 5-(Piperazin-1-yl)pyridazin-3(2H)-one provides an important site for further derivatization, potentially enhancing binding affinity to specific biological targets. This structural feature makes the compound particularly valuable as a versatile intermediate in medicinal chemistry.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of pyridazinone derivatives provides crucial insights for optimizing the biological properties of 5-(Piperazin-1-yl)pyridazin-3(2H)-one. Extensive research on related compounds reveals several structural features that significantly influence biological activity.
Studies on 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one and its derivatives have identified key modification sites that affect antifungal activity . Specifically, optimizing the sulfonamide moiety on the piperazine nitrogen improved systematic exposure while maintaining antifungal efficacy. This suggests that functionalization of the terminal piperazine nitrogen in 5-(Piperazin-1-yl)pyridazin-3(2H)-one could enhance its pharmacokinetic properties and therapeutic potential.
The position-specific effects of substituents on the pyridazine ring are particularly noteworthy. Research indicates that:

  • Modifications at position 2 (N-substitution) can significantly alter the compound's physicochemical properties and binding characteristics. For instance, the introduction of a methyl group at this position, as in 2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, affects lipophilicity and metabolic stability .

  • Substituents at position 4, particularly halogens like chlorine, enhance binding interactions with enzyme active sites, as demonstrated in 4-Chloro-5-piperazin-1-ylpyridazin-3(2H)-one .

  • The presence of aromatic groups at position 6, as observed in 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, increases hydrophobic interactions with target proteins, potentially improving binding affinity .
    These structure-activity insights provide a rational basis for designing optimized derivatives of 5-(Piperazin-1-yl)pyridazin-3(2H)-one tailored for specific therapeutic applications.

Derivatives and Related Compounds

The chemical versatility of 5-(Piperazin-1-yl)pyridazin-3(2H)-one has led to the development of numerous derivatives and structurally related compounds with diverse properties and applications. Examining these compounds provides valuable insights into potential modification strategies for optimizing biological activity.
Table 4: Comparison of 5-(Piperazin-1-yl)pyridazin-3(2H)-one with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceReference
5-(Piperazin-1-yl)pyridazin-3(2H)-oneC8H12N4O180.21Reference compound-
2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-oneC9H14N4O194.24Methyl at position 2
4-Chloro-5-piperazin-1-ylpyridazin-3(2H)-oneC8H11ClN4O214.65Chloro at position 4
6-(Piperazin-1-yl)pyridazin-3(2H)-oneC8H12N4O180.21Piperazine at position 6
6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-oneC14H16N4O256.30Phenyl at position 6
5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-oneC24H27N5O4S481.57Multiple substitutions
Among the most studied derivatives is 2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, which differs from the parent compound only by the addition of a methyl group at position 2 . This seemingly minor modification can significantly alter the compound's lipophilicity, metabolic stability, and receptor binding characteristics.
The positional isomer 6-(Piperazin-1-yl)pyridazin-3(2H)-one demonstrates how the position of the piperazine substituent influences biological activity . Despite sharing the same molecular formula, the different substitution pattern results in distinct three-dimensional structures and receptor interactions.
More complex derivatives like 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one incorporate additional functional groups that enhance specific pharmacological properties . The introduction of the benzylsulfonyl group on the piperazine nitrogen and the morpholino substituent at position 4 contributes to improved antifungal activity.
Another significant derivative, 2-(1H-benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one, demonstrates how the incorporation of additional heterocyclic systems can expand the compound's biological profile.
These diverse structural variations highlight the versatility of the 5-(Piperazin-1-yl)pyridazin-3(2H)-one scaffold and its potential for further development into specialized therapeutic agents.

Future Research Directions

The analysis of current literature reveals several promising research directions for 5-(Piperazin-1-yl)pyridazin-3(2H)-one that could significantly advance its development as a therapeutic agent. These research avenues capitalize on the compound's versatile structure and the established biological activities of related pyridazinone derivatives.
A primary research focus should be comprehensive structure-activity relationship studies specifically targeting this compound. Systematic modifications at positions 2, 4, and 6 of the pyridazine ring, as well as functionalization of the terminal piperazine nitrogen, could optimize the molecule for specific therapeutic applications. Such studies would build upon the existing SAR knowledge of related compounds while focusing on the unique structural features of 5-(Piperazin-1-yl)pyridazin-3(2H)-one.
Investigating the compound's potential as an antifungal agent represents another important research direction. The structural similarity to established β-1,3-glucan synthase inhibitors suggests that 5-(Piperazin-1-yl)pyridazin-3(2H)-one could serve as a valuable scaffold for developing new antifungal medications . Research should focus on optimizing the compound's efficacy against resistant fungal strains while improving its pharmacokinetic properties.
The potential of 5-(Piperazin-1-yl)pyridazin-3(2H)-one and its derivatives as enzyme inhibitors, particularly for targets like monoamine oxidase B (MAO-B), merits thorough investigation. Studies on related pyridazinones containing piperazine moieties have demonstrated promising selective inhibition of MAO-B , suggesting applications in treating neurodegenerative disorders.
Table 5: Proposed Research Priorities for 5-(Piperazin-1-yl)pyridazin-3(2H)-one

Research DirectionKey ObjectivesPotential ImpactMethodological Approach
Comprehensive SAR StudiesIdentify optimal substitution patternsEnhanced biological activitySystematic synthesis and biological screening
Antifungal DevelopmentOptimize β-1,3-glucan synthase inhibitionNew treatments for resistant fungiEnzymatic assays, in vivo efficacy studies
Enzyme Inhibitor DesignTarget specific enzymes (e.g., MAO-B)Neuroprotective applicationsComputer-aided drug design, binding studies
Pharmacokinetic OptimizationImprove bioavailability and half-lifeEnhanced drug-like propertiesADME studies, formulation research
Computational AnalysisElucidate binding modes with biological targetsRational design guidanceMolecular docking, QSAR, molecular dynamics
Additionally, computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, could provide valuable insights into the compound's interaction with biological targets. These in silico approaches would guide further structural optimization efforts and accelerate the development of improved derivatives.

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